(E)-4-(piperidin-1-yl)but-2-enoyl chloride

EGFR tyrosine kinase inhibitor NSCLC irreversible covalent inhibitor

(E)-4-(Piperidin-1-yl)but-2-enoyl chloride (CAS 1369372-07-5, MF C₉H₁₄ClNO, MW 187.67 g/mol) is a specialized α,β-unsaturated amino-acyl chloride bearing a terminal piperidine ring with defined (E)-geometry. It is a critical, route-specific intermediate in the registered synthesis of dacomitinib (PF-00299804), an FDA/EMA-approved irreversible pan-HER tyrosine kinase inhibitor for first-line EGFR-mutated non-small-cell lung cancer (NSCLC).

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
Cat. No. B11905812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(piperidin-1-yl)but-2-enoyl chloride
Molecular FormulaC9H14ClNO
Molecular Weight187.66 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC=CC(=O)Cl
InChIInChI=1S/C9H14ClNO/c10-9(12)5-4-8-11-6-2-1-3-7-11/h4-5H,1-3,6-8H2/b5-4+
InChIKeyXPJWCVLKRVTORQ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (E)-4-(Piperidin-1-yl)but-2-enoyl chloride: Essential Dacomitinib Intermediate


(E)-4-(Piperidin-1-yl)but-2-enoyl chloride (CAS 1369372-07-5, MF C₉H₁₄ClNO, MW 187.67 g/mol) is a specialized α,β-unsaturated amino-acyl chloride bearing a terminal piperidine ring with defined (E)-geometry . It is a critical, route-specific intermediate in the registered synthesis of dacomitinib (PF-00299804), an FDA/EMA-approved irreversible pan-HER tyrosine kinase inhibitor for first-line EGFR-mutated non-small-cell lung cancer (NSCLC) [1][2]. The compound is also a known impurity reference standard (Dacomitinib Impurity 5) used in pharmaceutical quality control .

Why (E)-4-(Piperidin-1-yl)but-2-enoyl chloride Cannot Be Replaced by Generic Analogs


The piperidine ring, (E)-olefin geometry, and acid chloride functionality of this compound are each non-negotiable for its intended applications. Replacing the piperidine with dimethylamino (afatinib intermediate), pyrrolidine, or morpholine produces final drug substances with fundamentally different HER family selectivity profiles, as demonstrated by divergent EGFR/HER2/HER4 IC₅₀ ratios [1]. Substituting the acid chloride with the free carboxylic acid eliminates the reactive acylation handle required for amide bond formation with the quinazoline core, necessitating in situ activation and introducing additional process variables [2]. Loss of the (E)-stereochemistry yields the Z-isomer, which places the warhead in an orientation incompatible with covalent targeting of EGFR Cys797, abolishing irreversible inhibitory activity [3]. These three structural features collectively define the compound's identity as a single-purpose, route-specific intermediate; no generic analog can substitute without altering the final drug substance identity or compromising synthetic convergence.

Quantitative Differentiation Evidence for (E)-4-(Piperidin-1-yl)but-2-enoyl chloride


Dacomitinib vs. Afatinib: Distinct HER Family Selectivity Arising from the Piperidine Warhead

When the (E)-4-(piperidin-1-yl)but-2-enoyl fragment is coupled to the 6-aminoquinazoline scaffold (yielding dacomitinib), the resulting HER family selectivity profile diverges markedly from that of the dimethylamino analog (afatinib). In isolated enzyme assays using purified cytoplasmic kinase domains, dacomitinib shows IC₅₀ values of 6.0 nM (EGFR), 45.7 nM (HER2), and 73.7 nM (HER4), while afatinib yields 0.5 nM (EGFR) and 14 nM (HER2) [1]. The EGFR/HER2 selectivity ratio is 7.6-fold for dacomitinib versus 28-fold for afatinib, and dacomitinib demonstrates measurable HER4 activity (73.7 nM) [1][2]. Using kinact/KI inactivation efficiency rather than IC₅₀, the selectivity profiles shift further: both drugs preferentially target EGFR and HER4 over HER2, but the quantitative kinact/KI ratios differ substantially [3].

EGFR tyrosine kinase inhibitor NSCLC irreversible covalent inhibitor

Conjugate Acid pKa of Piperidine vs. Dimethylamino: Impact on Salt Formation and Handling

The piperidine ring in the target compound has a conjugate acid pKa of approximately 11, compared to approximately 10 for the tertiary dimethylamino group present in the afatinib intermediate [1]. This ~1 pKa unit difference (factor of ~10 in basicity) affects protonation state under physiological and process conditions, influences the choice of counterion for hydrochloride salt formation, and modulates the nucleophilicity of the amine during the preceding N-alkylation step in intermediate synthesis [2]. In the context of the final drug, the higher pKa of piperidine contributes to distinct lysosomal trapping behavior and tissue distribution relative to the dimethylamino-bearing afatinib [3].

amine basicity salt formation process chemistry

Improved Synthesis of the Free Acid Hydrochloride (LT-03) from Crotonic Acid: 57.5% Overall Yield Across Three Steps

A 2025 publication from Hanoi University of Pharmacy reports an improved three-step synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (LT-03)—the immediate precursor to the target acid chloride—starting from inexpensive crotonic acid rather than alkyl crotonate esters [1]. The optimized route proceeds via bromination of crotonic acid to (E)-4-bromobut-2-enoic acid (LT-01, 74.5% yield), N-alkylation with piperidine to (E)-4-(piperidin-1-yl)but-2-enoic acid (LT-02, 78.9% yield), and HCl salt formation (LT-03, 97.9% yield), achieving 57.5% overall yield [1]. This compares favorably to the previously reported multi-step route using methyl 4-bromocrotonate followed by ester hydrolysis, which involves additional protection/deprotection steps [2]. LT-03 is then converted to the target acid chloride using (COCl)₂/DMF or SOCl₂ for final coupling [2].

process chemistry intermediate synthesis route scouting

Alternative Scaffold Utilization: (E)-4-(Piperidin-1-yl)but-2-enoyl as a Warhead in GW311616, a Selective Neutrophil Elastase Inhibitor

The (E)-4-(piperidin-1-yl)but-2-enoyl warhead is not limited to the quinazoline scaffold. In GW311616 hydrochloride, this same acrylamide-type electrophile is coupled to a hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one core, yielding a potent, selective, orally bioavailable human neutrophil elastase (HNE) inhibitor with an IC₅₀ of 22 nM and >4,500-fold selectivity over trypsin, cathepsin G, and plasmin (IC₅₀ >100 µM) . In dogs, oral administration at 2 mg/kg rapidly abolishes circulating NE activity, with >90% inhibition sustained for 4 days, demonstrating the pharmacokinetic durability conferred by the piperidine-bearing warhead . In contrast, the dimethylamino analog (afatinib warhead) has no reported utility in serine protease inhibition, underscoring the unique pharmacophore complementarity of the piperidine group for certain target classes.

neutrophil elastase serine protease inhibitor chemical biology

(E)-Stereochemistry: Critical for Covalent Targeting of Cys797 in EGFR

The (E)-configuration of the double bond in 4-(piperidin-1-yl)but-2-enoyl chloride is structurally essential. The α,β-unsaturated carbonyl system functions as a Michael acceptor (warhead) that forms an irreversible covalent bond with Cys797 in the EGFR ATP-binding pocket [1]. The (E)-geometry positions the piperidinomethyl group trans to the carbonyl, orienting the electrophilic β-carbon for nucleophilic attack by the cysteine thiolate. The corresponding (Z)-isomer would place the piperidinomethyl group cis to the carbonyl, sterically occluding the β-carbon and preventing the requisite trajectory for covalent bond formation [1][2]. In the systematic SAR study by Carmi et al. (J Med Chem 2010), substitution of the dimethylamino group with piperidine in an analogous quinazoline series altered antiproliferative IC₅₀ on H1975 cells from 3.7 µM (dimethylamino, compound 5) to 6.7 µM (piperidine, compound 6), demonstrating that the amine identity, not just the acrylamide, determines cellular potency [2]. The (E)-stereochemistry is confirmed in all registered synthetic routes and impurity standards .

stereochemistry covalent warhead structure-activity relationship

Procurement-Driven Application Scenarios for (E)-4-(Piperidin-1-yl)but-2-enoyl chloride


Dacomitinib Generic API Development and ANDA Filing

This compound is the registered penultimate intermediate in the dacomitinib synthetic route. Organizations pursuing ANDA submissions for generic dacomitinib must source or synthesize this specific (E)-piperidine acid chloride to match the reference listed drug's impurity profile. Using the dimethylamino analog would produce afatinib, a different API with a distinct regulatory pathway. The compound's identity as Dacomitinib Impurity 5 further necessitates its procurement as a certified reference standard for HPLC method validation, forced degradation studies, and batch release testing [1][2].

Covalent EGFR Inhibitor Medicinal Chemistry Programs

Medicinal chemistry teams exploring irreversible EGFR or pan-HER inhibitors can use this compound as a building block to rapidly diversify lead series. The piperidine-bearing acrylamide warhead confers a HER selectivity profile (EGFR IC₅₀ = 6.0 nM, HER2 = 45.7 nM, HER4 = 73.7 nM) distinct from the dimethylamino analog (afatinib: EGFR 0.5 nM, HER2 14 nM), offering a differentiated starting point for SAR exploration [1]. The higher pKa (≈11 vs. ≈10) also modulates basicity-dependent properties such as lysosomal sequestration and hERG binding [2].

Serine Protease Inhibitor Discovery (Neutrophil Elastase and Beyond)

The (E)-4-(piperidin-1-yl)but-2-enoyl warhead has proven utility beyond kinase inhibition. GW311616 demonstrates that this electrophile, when coupled to an appropriate P1/P2 recognition scaffold, yields potent, selective, and orally bioavailable serine protease inhibitors (HNE IC₅₀ = 22 nM, >4,500-fold selectivity over off-target proteases) [1]. This validates procurement for chemical biology groups exploring covalent probes or therapeutic candidates against neutrophil elastase, proteinase 3, or other serine hydrolases where acrylamide-based covalent modifiers are the dominant chemotype [2].

Process Chemistry Route Optimization and Scale-Up

The 2025 publication of a 57.5% overall-yield synthesis of the LT-03 hydrochloride precursor from crotonic acid provides a benchmark for process chemistry teams evaluating cost-effective routes [1]. Procurement of the acid chloride (either directly or via in-house conversion from LT-03) enables head-to-head comparison of coupling efficiency with the quinazoline core using different activation methods (acid chloride vs. T3P-mediated coupling vs. mixed anhydride) and solvents (DMA, THF, acetonitrile), directly supporting process development for scaled manufacturing [2].

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